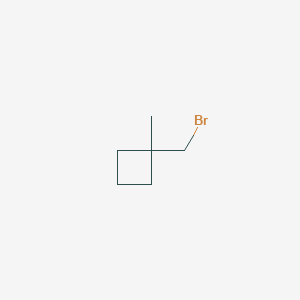

1-(Bromomethyl)-1-methylcyclobutane

Description

Significance of Highly Strained Small Ring Systems in Contemporary Chemical Synthesis

Small ring systems, such as cyclobutanes and cyclopropanes, are characterized by significant ring strain, a consequence of deviations from ideal bond angles. wikipedia.org This inherent instability is not a liability but rather a powerful tool in chemical synthesis. researchgate.net The energy stored within the strained ring can be released in chemical reactions, providing a thermodynamic driving force for transformations that might otherwise be challenging. wikipedia.orgontosight.ai This principle allows chemists to construct intricate molecular frameworks through strain-release-driven reactions. researchgate.netstackexchange.com

The reactivity of strained rings like cyclobutanes is notably higher than their less strained counterparts, such as cyclohexane. ontosight.ai For example, the activation of cyclobutanes is an area of intensive investigation for developing new catalytic reactions. epfl.ch The unique geometries imposed by the ring structure can also lead to unconventional spatial arrangements of functional groups, which is a valuable attribute in the design of new molecules. nih.gov

The Role of Halomethyl Functionalities in Synthetic Methodologies

The bromomethyl group (-CH₂Br) is a key functional group in organic synthesis, serving as a versatile handle for introducing new bonds and functional groups. As a primary alkyl halide, it is susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the facile connection of the cyclobutane (B1203170) core to other molecular fragments.

Similar to the more broadly discussed chloromethyl group, the bromomethyl moiety is a potent alkylating agent. chempanda.comnih.gov It can participate in the formation of ethers, esters, amines, and carbon-carbon bonds, making it a fundamental building block for assembling more complex structures. The utility of halomethyl groups is well-established in the synthesis of a wide range of organic compounds, including those with applications in materials science and pharmaceuticals. ontosight.ai

Overview of 1-(Bromomethyl)-1-methylcyclobutane as a Synthetic Intermediate

This compound, with the chemical formula C₆H₁₁Br, is recognized as a valuable synthetic intermediate. nih.govgoogle.com Its structure features a quaternary carbon center on the cyclobutane ring, which can influence the regioselectivity of subsequent reactions. This compound serves as a building block for introducing the 1-methylcyclobutylmethyl moiety into larger molecules.

Patents have identified compounds like (bromomethyl)cyclobutane (B93029) as essential synthetic intermediates for producing active substances, highlighting the importance of this class of molecules. google.com The synthesis of related structures, such as (bromomethyl)cyclobutane itself, has been detailed starting from the corresponding alcohol, cyclobutylmethanol, using reagents like bromine and triphenylphosphite. chemicalbook.comgoogle.com The presence of both the strained ring and the reactive C-Br bond makes this compound a precursor for creating spirocyclic compounds or for undergoing ring-expansion reactions under specific conditions. stackexchange.com

Research Scope and Objectives for Elucidating the Chemical Behavior of this compound

The primary research objective concerning this compound is to fully harness its synthetic potential. This involves a detailed investigation of its reactivity profile. Key areas of study include its participation in nucleophilic substitution reactions, where various nucleophiles are used to displace the bromide and form new linkages.

A significant avenue of research is the exploration of reactions that leverage the ring strain of the cyclobutane moiety. For instance, under conditions that favor carbocation formation, the molecule could undergo skeletal rearrangements, such as ring expansion to form a more stable cyclopentyl system. stackexchange.com Understanding the interplay between the reactivity of the bromomethyl group and the inherent strain of the cyclobutane ring is crucial. Elucidating the mechanisms of these reactions will enable chemists to control the reaction pathways and selectively synthesize desired products, further establishing this compound as a powerful tool in the synthetic chemist's arsenal.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-1-methylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJMIRNMEIFCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Methylcyclobutane

Unimolecular Nucleophilic Substitution (SN1) Pathways

The SN1 reactivity of 1-(bromomethyl)-1-methylcyclobutane is largely dictated by the formation and stability of the resulting carbocation. The departure of the bromide leaving group leads to a primary carbocation, which is inherently unstable. However, the proximity of the cyclobutane (B1203170) ring and the methyl group provides avenues for rearrangement to more stable intermediates, a common theme in the chemistry of cyclobutylcarbinyl systems.

Formation and Characterization of Primary Carbocation Intermediates

The initial step in an SN1 reaction of this compound is the heterolytic cleavage of the C-Br bond to form a 1-methylcyclobutylmethyl cation. Primary carbocations are generally high-energy species and are not typically observed as long-lived intermediates in solution. Their formation is often the rate-determining step in SN1 reactions of primary halides and is generally slow unless there is neighboring group participation or a rapid rearrangement to a more stable carbocation.

The direct observation and characterization of such a primary carbocation are challenging due to its transient nature. uregina.ca Advanced techniques such as superacid spectroscopy at low temperatures could potentially be used to generate and study this cation. stackexchange.com However, in typical solvolysis conditions, its existence is inferred from the reaction products, which are often the result of rearrangements.

Factors Influencing Carbocation Stability and Lifetime in Cyclobutane Systems

Several factors influence the stability and lifetime of the initially formed 1-methylcyclobutylmethyl cation. The inherent instability of a primary carbocation is a major driving force for rearrangement. libretexts.orgyoutube.com The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.com

The cyclobutane ring itself introduces significant ring strain, which can be relieved through ring expansion. chemistrysteps.com This provides a thermodynamic driving force for the rearrangement of the cyclobutylmethyl cation to a more stable cyclopentyl cation. chemistrysteps.comechemi.com The relief of angle and torsional strain associated with the four-membered ring contributes to the favorability of this process. chemistrysteps.com

Furthermore, the presence of the methyl group at the C1 position of the cyclobutane ring also plays a role. While it does not directly stabilize the primary carbocation through resonance, its potential to migrate (as part of an alkyl shift) contributes to the complex rearrangement pathways available to this intermediate.

Bimolecular Nucleophilic Substitution (SN2) Pathways

The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The feasibility of this pathway for this compound is heavily influenced by steric and electronic factors at the reaction center.

Steric and Electronic Effects on SN2 Reactivity at the Bromomethyl Center

The bromomethyl group in this compound is attached to a quaternary carbon atom. This arrangement presents significant steric hindrance to the backside attack required for an SN2 mechanism. The bulky cyclobutane ring and the methyl group shield the electrophilic carbon from the approaching nucleophile, making the SN2 pathway less favorable compared to less hindered primary alkyl halides.

Electronically, the carbon atom of the bromomethyl group is a typical electrophilic center. However, the steric impediment is generally the dominant factor in determining the rate of SN2 reactions for neopentyl-type substrates like this one. It is expected that this compound would exhibit very slow SN2 kinetics, if any.

Carbocation Rearrangements of this compound Derived Species

The primary carbocation generated from this compound is highly prone to rearrangement to form more stable carbocationic intermediates. These rearrangements are a hallmark of the chemistry of cyclobutylcarbinyl systems and proceed through well-established mechanistic pathways.

Wagner-Meerwein Rearrangements and Ring Expansion to Cyclopentyl Cations

The most significant rearrangement pathway for the 1-methylcyclobutylmethyl cation is a Wagner-Meerwein rearrangement involving ring expansion. wikipedia.orgmychemblog.com This process is driven by the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.comyoutube.com The rearrangement proceeds through the migration of one of the cyclobutane ring carbons to the adjacent carbocationic center.

This ring expansion leads to the formation of a tertiary 1-methylcyclopentyl cation. This tertiary carbocation is significantly more stable than the initial primary carbocation. libretexts.orgmasterorganicchemistry.com The subsequent reaction of this tertiary carbocation with a nucleophile will lead to the formation of 1-methylcyclopentanol (B105226) or other corresponding cyclopentyl derivatives, depending on the reaction conditions. This ring expansion is a common and often dominant reaction pathway for cyclobutylmethyl systems under conditions that favor carbocation formation. chemistrysteps.comechemi.com

| Initial Species | Intermediate Carbocation | Rearranged Carbocation | Driving Force |

| This compound | 1-Methylcyclobutylmethyl cation (primary) | 1-Methylcyclopentyl cation (tertiary) | Increased carbocation stability and relief of ring strain |

Alkyl Shift Rearrangements in Carbocationic Intermediates

The formation of a carbocation is a pivotal event in many reactions of this compound, particularly in nucleophilic substitution (S_N1) and unimolecular elimination (E1) reactions. The departure of the bromide leaving group generates a primary carbocation, the 1-methylcyclobutylmethyl cation. Primary carbocations are notoriously unstable, and thus, are highly prone to rearrangement to form more stable carbocationic species.

In the case of the 1-methylcyclobutylmethyl cation, a 1,2-alkyl shift is a highly probable rearrangement pathway. This involves the migration of an adjacent alkyl group (a methylene (B1212753) group from the cyclobutane ring) to the carbocationic center. This rearrangement leads to the formation of a more stable tertiary carbocation, the 1,1-dimethylcyclopentyl cation. The driving force for this rearrangement is the significant increase in stability associated with the conversion of a primary carbocation to a tertiary one.

Table 1: Relative Stability of Carbocations

| Carbocation Type | Relative Stability | Example Intermediate from this compound |

| Primary (1°) | Least Stable | 1-Methylcyclobutylmethyl cation |

| Secondary (2°) | More Stable | - |

| Tertiary (3°) | Most Stable | 1,1-Dimethylcyclopentyl cation (after rearrangement) |

This rearrangement has profound implications for the products of reactions involving carbocationic intermediates. For instance, in a solvolysis reaction with a nucleophilic solvent like ethanol, the capture of the rearranged tertiary carbocation would lead to the formation of 1-ethoxy-1,1-dimethylcyclopentane as a major product, rather than the direct substitution product, 1-ethoxy-1-(methyl)cyclobutane.

Relief of Ring Strain as a Driving Force for Rearrangements

The cyclobutane ring is characterized by significant ring strain, arising from bond angle distortion (angle strain) and eclipsing interactions (torsional strain). The ideal sp³ bond angle is 109.5°, whereas the internal angles of a planar cyclobutane are constrained to 90°. This strain energy can act as a potent driving force in chemical reactions, particularly in rearrangements that lead to less strained ring systems.

The rearrangement of the initially formed 1-methylcyclobutylmethyl cation to the 1,1-dimethylcyclopentyl cation is not only favored by the increase in carbocation stability but is also significantly driven by the relief of ring strain. The expansion of the four-membered cyclobutane ring to a five-membered cyclopentane (B165970) ring results in a substantial decrease in ring strain. Cyclopentane is considerably more stable than cyclobutane, with much lower angle and torsional strain.

Therefore, the concerted electronic and steric factors—the formation of a more stable carbocation and the relief of ring strain—provide a powerful thermodynamic driving force for the observed alkyl shift rearrangement.

Metal-Promoted Analogous Rearrangements

The rearrangement of strained-ring systems can also be facilitated by the intervention of metal catalysts. While specific studies on this compound are not extensively documented, analogous rearrangements of similar cyclobutyl and cyclopropylmethyl systems on metal surfaces or in the presence of metal complexes have been observed. For instance, studies on the behavior of cyclopropylmethyl and cyclobutyl compounds on molybdenum surfaces have shown evidence for ring-expansion and ring-contraction rearrangements proceeding through cationic intermediates.

In a hypothetical scenario, a Lewis acidic metal center could coordinate to the bromine atom of this compound, facilitating the departure of the bromide and promoting the formation of the 1-methylcyclobutylmethyl cation. This metal-assisted generation of the carbocation would then be expected to trigger the same cascade of alkyl shift and ring expansion to the more stable cyclopentyl system. The nature of the metal and its ligands would likely play a crucial role in the efficiency and selectivity of such a rearrangement.

Elimination Reactions (E1 and E2 Pathways) Leading to Olefinic Products

In the presence of a base, this compound can undergo elimination reactions to form alkenes. Both unimolecular (E1) and bimolecular (E2) pathways are possible, with the reaction conditions dictating the predominant mechanism.

E1 Pathway: Under weakly basic or neutral conditions, particularly with heating, the reaction can proceed through an E1 mechanism. This pathway involves the formation of the 1-methylcyclobutylmethyl carbocation as the rate-determining step. As discussed previously, this primary carbocation is expected to rearrange to the more stable 1,1-dimethylcyclopentyl cation. Subsequent deprotonation from an adjacent carbon atom by a weak base (such as the solvent) would lead to the formation of olefinic products. Following Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene, the major product would be 1,2-dimethylcyclopentene.

E2 Pathway: In the presence of a strong, non-nucleophilic base, the E2 mechanism is favored. This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, and the carbon-bromine bond is broken simultaneously to form a double bond. For this compound, the base would abstract a proton from one of the methylene groups of the cyclobutane ring. This would lead to the formation of (1-methylcyclobutyl)methylene as the primary product. Due to the concerted nature of the E2 reaction, rearrangements of the carbon skeleton are not observed.

Table 2: Potential Elimination Products of this compound

| Mechanism | Key Intermediate | Major Olefinic Product | Minor Olefinic Product(s) |

| E1 | 1,1-Dimethylcyclopentyl cation (rearranged) | 1,2-Dimethylcyclopentene | 2,3-Dimethylcyclopentene |

| E2 | Concerted Transition State | (1-Methylcyclobutyl)methylene | - |

Radical Chemistry and Transformations Involving this compound

Beyond ionic pathways, this compound can also participate in radical reactions. The homolytic cleavage of the carbon-bromine bond, typically initiated by heat or UV light, can generate a 1-methylcyclobutylmethyl radical.

One of the most common radical reactions is free-radical halogenation. For instance, the free-radical bromination of methylcyclobutane (B3344168) would lead to a mixture of products, with the selectivity determined by the stability of the radical intermediate. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Therefore, in the reaction of methylcyclobutane with bromine in the presence of light, the major product would be 1-bromo-1-methylcyclobutane, resulting from the formation of the more stable tertiary radical at the 1-position.

The 1-methylcyclobutylmethyl radical generated from this compound could participate in various radical transformations, such as addition reactions to alkenes or hydrogen atom abstraction. Unlike carbocations, radical rearrangements involving ring expansion are less common but can occur under specific conditions. However, the primary reactivity would likely involve chain propagation steps characteristic of radical processes.

Computational and Theoretical Chemistry Studies of 1 Bromomethyl 1 Methylcyclobutane

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-(bromomethyl)-1-methylcyclobutane. These calculations can provide a detailed picture of electron distribution, bond lengths, bond angles, and molecular orbitals.

While specific DFT studies focusing solely on this compound are not abundant in publicly available literature, we can infer its properties from studies on analogous strained ring systems and alkyl halides. For instance, the C-Br bond is expected to be polarized, with a partial positive charge on the carbon atom and a partial negative charge on the more electronegative bromine atom. The cyclobutane (B1203170) ring itself possesses inherent strain energy due to its deviation from ideal tetrahedral bond angles.

Table 1: Illustrative Calculated Ground State Properties of this compound

| Property | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |

| C-Br Bond Length | ~1.95 Å | DFT/B3LYP/6-31G(d) |

| C-C (ring) Bond Length | ~1.55 Å | DFT/B3LYP/6-31G(d) |

| C-C-C (ring) Bond Angle | ~88° | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on Bromine | ~ -0.25 e | DFT/B3LYP/6-31G(d) |

| Dipole Moment | ~ 2.1 D | DFT/B3LYP/6-31G(d) |

Note: The values in this table are illustrative and based on typical values for similar compounds. They are intended to represent the type of data obtained from quantum mechanical calculations.

These calculations would also reveal the nature of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity in nucleophilic substitution reactions.

Computational Analysis of Reaction Mechanisms and Transition States

A significant focus of computational studies on molecules like this compound is the analysis of their reaction mechanisms, particularly nucleophilic substitution (SN1 and SN2) and the potential for carbocation rearrangements.

Energy Profiles for SN1 and SN2 Reactions

Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions, providing energy profiles that include reactants, products, transition states, and any intermediates.

SN2 Reaction: A computational analysis of the SN2 pathway would involve modeling the approach of a nucleophile to the carbon atom bearing the bromine, leading to a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. Due to the significant steric hindrance provided by the quaternary carbon of the cyclobutane ring (a neopentyl-like arrangement), the activation energy for the SN2 reaction is expected to be very high, making this pathway kinetically unfavorable.

SN1 Reaction: For the SN1 mechanism, calculations would show a two-step process. The first, and rate-determining, step is the heterolytic cleavage of the C-Br bond to form a primary carbocation and a bromide ion. This step would have a high activation energy. The subsequent step, the attack of a nucleophile on the carbocation, would be very fast with a low activation barrier.

Table 2: Illustrative Calculated Activation Energies for SN1 and SN2 Reactions of this compound

| Reaction Pathway | Rate-Determining Step | Illustrative Activation Energy (kcal/mol) |

| SN2 | Nucleophilic attack and leaving group departure | > 30 |

| SN1 | C-Br bond cleavage to form primary carbocation | 20 - 25 |

Note: These are estimated values to illustrate the expected relative favorability of the reaction pathways.

Elucidation of Carbocation Rearrangement Pathways and Barriers

A key feature of the SN1 reaction of this compound is the high propensity for carbocation rearrangement. The initially formed primary carbocation is highly unstable and can rearrange to a more stable carbocation. Computational studies are essential to map out the potential rearrangement pathways and their associated energy barriers.

The most likely rearrangement is a 1,2-alkyl shift, specifically a ring expansion, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. This would transform the primary cyclobutylmethyl carbocation into a more stable tertiary cyclopentyl carbocation.

Theoretical calculations would model the transition state for this rearrangement, which would involve a bridged or "non-classical" carbocation structure. The energy barrier for this rearrangement is expected to be very low, making the process extremely rapid.

Table 3: Illustrative Energy Profile for the Rearrangement of the 1-Methylcyclobutylmethyl Cation

| Species | Relative Energy (kcal/mol) (Illustrative) |

| 1-Methylcyclobutylmethyl Cation (Primary) | 0 |

| Transition State for Rearrangement | ~ 2-3 |

| 1-Methylcyclopentyl Cation (Tertiary) | -10 to -15 |

Note: These values are illustrative, based on known stabilities of carbocations and rearrangement barriers in similar systems.

Molecular Modeling of Conformational Landscapes and Stereochemical Considerations

Molecular modeling techniques, including conformational searches using molecular mechanics or quantum mechanics, can be used to explore the conformational landscape of this compound. The cyclobutane ring is not planar and can exist in a puckered conformation. The orientation of the bromomethyl and methyl groups relative to the ring's puckering can lead to different conformers with distinct energies.

Understanding the relative energies of these conformers is important as it can influence the molecule's reactivity. The lowest energy conformer will be the most populated at equilibrium and will likely be the starting point for most reaction pathways.

Predictive Simulations of Spectroscopic Properties (e.g., NMR, IR) to Aid Characterization

Computational chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for the characterization and identification of compounds.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding of each nucleus within the molecule's calculated electronic structure. The predicted spectrum can then be compared with experimental data to confirm the structure. For instance, a ¹H NMR spectrum has been reported for this compound. chemicalbook.com

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Predicted Value (Illustrative) | Experimental Value |

| ¹³C NMR Chemical Shift (C-Br) | ~ 40-45 ppm | Available from spectral databases |

| ¹H NMR Chemical Shift (-CH₂Br) | ~ 3.3-3.5 ppm | Available from spectral databases chemicalbook.com |

| IR Stretching Frequency (C-Br) | ~ 650-680 cm⁻¹ | Typically in this range |

Note: The predicted values are illustrative and would be obtained from specific computational software.

Advanced Applications of 1 Bromomethyl 1 Methylcyclobutane As a Key Building Block

Utilization in the Synthesis of Pharmaceutically Relevant Compounds

The incorporation of the 1-methylcyclobutane moiety into drug candidates can offer desirable pharmacokinetic properties, such as improved metabolic stability and lipophilicity. 1-(Bromomethyl)-1-methylcyclobutane serves as a key starting material for introducing this valuable structural motif.

As a Precursor for Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented examples of marketed Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not extensively reported in readily available scientific literature, the utility of similar brominated cyclobutane (B1203170) derivatives as intermediates in pharmaceutical synthesis is well-established. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the 1-methylcyclobutane group to a variety of molecular scaffolds. This reactivity is particularly advantageous in the later stages of a synthetic sequence where mild reaction conditions are often required to avoid the degradation of complex, biologically active molecules.

The synthesis of novel pharmaceutical agents often involves the exploration of new chemical space. The unique three-dimensional structure of the 1-methylcyclobutane group can lead to enhanced binding affinity and selectivity for biological targets. The availability of this compound provides medicinal chemists with a valuable tool for the systematic modification of lead compounds to optimize their therapeutic potential.

Incorporation into Complex Drug Scaffolds

The development of new therapeutic agents frequently relies on the construction of intricate molecular architectures. This compound can be employed to introduce the 1-methylcyclobutane unit into larger, more complex drug scaffolds. This can be achieved through various synthetic strategies, including its reaction with amines, alcohols, thiols, and other nucleophilic functional groups present in a drug precursor. The resulting derivatives can exhibit altered pharmacological profiles, potentially leading to the discovery of new drug candidates with improved efficacy and safety.

Role in Agrochemical Synthesis and Derivatization

The principles that make the 1-methylcyclobutane moiety attractive in pharmaceutical design also apply to the development of modern agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of this group can influence the compound's biological activity, environmental persistence, and selectivity.

Currently, specific examples of commercial agrochemicals derived from this compound are not widely documented in the public domain. However, the compound's potential as a building block in this sector is significant. The reactive nature of this compound allows for its incorporation into a diverse range of chemical structures, facilitating the rapid synthesis of libraries of novel compounds for high-throughput screening to identify new agrochemical leads.

Application in the Development of Advanced Materials

The unique structural and electronic properties of the 1-methylcyclobutane unit can be harnessed in the design of novel materials with specialized functions.

Building Block for Semiconducting Small Molecules and Polymers

In the field of organic electronics, the precise control of molecular structure is paramount for tuning the electronic properties of materials. While direct applications of this compound in this area are still emerging, the incorporation of strained ring systems like cyclobutane into conjugated organic molecules can influence their packing in the solid state and, consequently, their charge transport characteristics. The use of this compound could potentially lead to the development of new organic semiconductors with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Components in Liquid Crystal Technologies

The 1-methylcyclobutane-1-yl group could be incorporated into the core or terminal positions of calamitic (rod-shaped) or discotic (disk-shaped) liquid crystals. The rigid and non-planar nature of the cyclobutane ring can disrupt molecular packing in a controlled manner, influencing the formation and properties of different mesophases. For instance, the introduction of the 1-methylcyclobutane moiety could lead to materials with lower melting points and broader liquid crystalline ranges, which are desirable properties for display applications.

The synthesis of such liquid crystals would likely involve the conversion of the bromomethyl group into other functional handles. For example, nucleophilic substitution of the bromide would allow for the attachment of the cyclobutane unit to aromatic cores commonly found in liquid crystals via ether or ester linkages. Subsequent elaboration of the aromatic core with other functional groups would lead to the final mesogenic molecule.

Table 1: Potential Liquid Crystal Scaffolds Incorporating the 1-Methylcyclobutane Moiety

| Scaffold Type | Potential Role of 1-Methylcyclobutane Moiety | Anticipated Properties |

|---|---|---|

| Calamitic | Terminal group or part of a flexible spacer | Modification of mesophase stability and clearing point |

| Discotic | Part of the side chains surrounding the core | Influence on columnar packing and mesophase type |

Precursor for Solar Cell Materials and Organic Optoelectronics

In the realm of organic electronics, the precise control of molecular structure is paramount for tuning the electronic and photophysical properties of materials. While there is no specific literature detailing the use of this compound in solar cell materials or organic optoelectronics, its potential as a building block for organic semiconductors can be inferred from general principles of materials design.

The introduction of alkyl groups, such as the methylcyclobutane (B3344168) unit, can influence the solubility and thin-film morphology of organic semiconductors, which are critical factors for device performance. The bulky and three-dimensional nature of the 1-methylcyclobutane group could be leveraged to control intermolecular stacking in the solid state, potentially leading to favorable charge transport pathways.

The reactive bromomethyl handle of this compound could be utilized to attach this aliphatic scaffold to conjugated polymer backbones or small molecule cores used in organic solar cells and organic light-emitting diodes (OLEDs). For example, it could be used in the alkylation of thiophene or fluorene units to create soluble and processable organic semiconductors. The non-polar nature of the methylcyclobutane group might also contribute to the environmental stability of the resulting materials.

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Application Area | Potential Role of the 1-Methylcyclobutane Moiety | Desired Outcome |

|---|---|---|

| Organic Solar Cells | Solubilizing group on donor or acceptor materials | Improved processability and morphology control |

| Organic Light-Emitting Diodes | Component of host or emissive layer materials | Enhanced film-forming properties and stability |

| Organic Field-Effect Transistors | Insulating gate dielectric or solubilizing group on semiconductor | Tailored electronic properties and device performance |

Synthesis of Spiro Compounds and Other Polycyclic Systems

The synthesis of spiro compounds, which feature two rings connected by a single common atom, is of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. This compound is a prime candidate for the construction of spirocycles where one of the rings is a cyclobutane.

A key synthetic strategy would involve the use of this compound as an electrophile in reactions with cyclic nucleophiles. For instance, the reaction with a cyclic ketone enolate, followed by an intramolecular cyclization, could lead to the formation of spiro[3.n]alkanes. The gem-dimethyl group on the cyclobutane ring would be preserved in the final spirocyclic product, providing a specific substitution pattern.

Another approach could involve the conversion of the bromomethyl group into a nucleophilic species, such as an organolithium or Grignard reagent, which could then react with cyclic electrophiles to form spirocyclic systems. Furthermore, intramolecular reactions of derivatives of this compound could be envisioned to form fused or bridged polycyclic systems. For example, if a suitable nucleophilic center is present elsewhere in a molecule containing the this compound unit, an intramolecular alkylation could lead to the formation of a new ring.

While specific examples utilizing this compound are scarce in the literature, the general reactivity patterns of alkyl halides and the known synthetic routes to spiro and polycyclic compounds strongly support its potential as a valuable building block in this area. A notable example of a related transformation is the catalytic arylboration of spirocyclic cyclobutenes to access highly substituted spiro[3.n]alkanes nih.gov. This highlights the interest in and feasibility of synthesizing complex spiro systems containing a cyclobutane ring.

Table 3: Potential Synthetic Routes to Spiro and Polycyclic Compounds

| Reaction Type | Reactant Derived from this compound | Potential Product |

|---|---|---|

| Intermolecular Alkylation | As an electrophile with cyclic nucleophiles | Spiro[3.n]alkanes |

| Intramolecular Alkylation | With a tethered nucleophile | Fused or bridged polycyclic systems |

| Grignard/Organolithium Reaction | As a nucleophile with cyclic electrophiles | Spirocyclic alcohols |

Future Research Directions and Unresolved Challenges for 1 Bromomethyl 1 Methylcyclobutane

Greening the Synthesis: The Quest for Efficiency and Environmental Responsibility

The current synthetic routes to 1-(bromomethyl)-1-methylcyclobutane and related structures often rely on traditional brominating agents that can be costly and generate significant waste streams. Future research must prioritize the development of more efficient and environmentally benign synthetic pathways. A primary challenge lies in the preparation of the precursor, 1-methylcyclobutanol, and its subsequent conversion to the target bromide.

| Precursor | Brominating Agent | Potential Issues | Future Research Focus |

| 1-methylcyclobutanol | Phosphorus tribromide (PBr₃) | Formation of phosphorus-containing byproducts, harsh reaction conditions. | Development of catalytic methods using greener bromine sources. |

| 1-methylcyclobutanol | Thionyl bromide (SOBr₂) | Generation of acidic and corrosive byproducts (SO₂ and HBr). | Atom-economical approaches minimizing waste. |

| 1-methylcyclobutanol | N-Bromosuccinimide (NBS)/Triphenylphosphine (B44618) (PPh₃) | Stoichiometric use of reagents, generation of triphenylphosphine oxide waste. | Catalytic Appel-type reactions with in situ generated or recyclable phosphine (B1218219) catalysts. |

Future investigations should explore catalytic bromination reactions that minimize the use of stoichiometric reagents and reduce the generation of hazardous waste. The use of solid-supported reagents or flow chemistry could offer significant advantages in terms of purification and scalability, making the synthesis more amenable to industrial applications.

Unveiling New Transformations: Beyond Conventional Reactivity

The reactivity of this compound is largely governed by the sterically hindered neopentyl-like nature of the bromomethyl group attached to a quaternary carbon. This structural feature can dictate the outcome of nucleophilic substitution and elimination reactions.

The reaction of the closely related bromomethyl cyclobutane (B1203170) with methanol (B129727) has been shown to proceed through both SN1 and E1 mechanisms, involving a hydride shift. chegg.com This suggests that the tertiary carbocation that could be formed from this compound would be highly susceptible to rearrangement, potentially leading to ring-expanded products. A significant challenge and area for future research is to control these reaction pathways to selectively achieve desired products.

Future research should focus on exploring novel reactivity modes and catalytic transformations. This could include:

Transition-metal catalyzed cross-coupling reactions: Investigating the use of palladium, nickel, or copper catalysts to form new carbon-carbon and carbon-heteroatom bonds. The steric hindrance around the reaction center will likely require the development of specialized bulky and electron-rich ligands to facilitate these transformations.

Radical-mediated reactions: Exploring the generation of the corresponding cyclobutylmethyl radical and its subsequent reactions, such as atom transfer radical addition (ATRA) or the use in photoredox catalysis. Boryl radical-mediated halogen-atom transfer (XAT) could be a promising strategy for the alkynylation of such hindered alkyl halides. rsc.org

Ring-opening and rearrangement reactions: Deliberately inducing and controlling the rearrangement of the cyclobutane ring to access novel and complex molecular scaffolds.

Illuminating Reaction Pathways: The Synergy of Spectroscopy and Computation

A deeper mechanistic understanding of the reactions of this compound is crucial for controlling its reactivity and designing new applications. Advanced spectroscopic techniques and computational chemistry offer powerful tools to achieve this.

Future research in this area should involve:

In-situ spectroscopic studies: Utilizing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Advanced mass spectrometry techniques: Employing methods such as electrospray ionization (ESI) and collision-induced dissociation (CID) to characterize reaction intermediates and products, particularly in complex reaction mixtures.

Computational modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict product distributions. researchgate.netaip.org Such studies can provide invaluable insights into the factors governing the competition between substitution, elimination, and rearrangement pathways.

By combining experimental and computational approaches, a comprehensive picture of the potential energy surface for reactions involving this compound can be constructed, enabling the rational design of reaction conditions to favor specific outcomes.

Expanding the Frontier: Applications in Bioorthogonal Chemistry and Smart Materials

The unique structural features of this compound make it an intriguing candidate for applications in emerging scientific fields.

Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.govnih.gov The development of new bioorthogonal ligation strategies is an active area of research. Alkyl halides can react with soft nucleophiles like thiols, a reaction that has been utilized for protein labeling. everand.com

Future research could explore the potential of this compound as a novel bioorthogonal handle. The key challenges will be to:

Investigate its reactivity and stability under physiological conditions.

Assess its orthogonality to common biological functional groups.

Develop efficient methods for incorporating it into biomolecules of interest.

The cyclobutane moiety could offer unique steric and electronic properties that could be exploited to tune the reactivity and selectivity of ligation reactions.

Smart Materials

Smart materials are materials that respond to external stimuli, such as stress, light, or temperature. researchgate.netmdpi.com The incorporation of mechanically sensitive groups, or mechanophores, into polymers can lead to materials that change their properties in response to mechanical force. Cyclobutane derivatives have been shown to function as mechanophores, undergoing [2+2] cycloreversion under stress. duke.edu

The this compound unit could serve as a versatile building block for the synthesis of novel smart materials. Future research directions include:

Polymer functionalization: Developing methods to incorporate the this compound moiety into polymer backbones or as pendant groups.

Stimuli-responsive behavior: Investigating the response of these functionalized polymers to various stimuli, including mechanical stress, temperature, and light. The strained cyclobutane ring could be a key element in designing materials with tunable and reversible properties.

Novel material properties: Exploring the potential of these materials in applications such as self-healing polymers, sensors, and actuators.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in synthesis, catalysis, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.